tert-Butyl (2-amino-6-chlorophenyl)carbamate
Description
tert-Butyl (2-amino-6-chlorophenyl)carbamate (CAS: 954239-00-0) is a carbamate derivative featuring a 2-amino-6-chlorophenyl group protected by a tert-butyloxycarbonyl (Boc) moiety. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 242.7 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, serving as a critical building block in the synthesis of bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the chloro and amino substituents provide reactive sites for further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVVXXGQWWCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-00-0 | |
| Record name | 954239-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
The pharmacokinetics of carbamates can also vary widely. Factors such as the compound’s solubility, stability, and the body’s ability to metabolize it can all affect its bioavailability .
The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the stability and efficacy of carbamate compounds .
Biological Activity
tert-Butyl (2-amino-6-chlorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2-amino-6-chlorophenol with tert-butyl isocyanate. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structure and purity of the synthesized product.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study where several substituted phenylcarbamates were synthesized, compounds showed an inhibition percentage ranging from 39.021% to 54.239% in a carrageenan-induced rat paw edema model over a period of 9 to 12 hours. Notably, compounds 4i and 4a displayed the most promising activities compared to indomethacin, a standard anti-inflammatory drug .
Table 1: Anti-inflammatory Activity of tert-butyl Carbamate Derivatives
| Compound | % Inhibition | Time (hours) |
|---|---|---|
| 4a | 54.239 | 9 |
| 4i | 52.500 | 12 |
| Indomethacin | 60.000 | - |
| Control | 10.000 | - |
Antiviral Activity
In addition to anti-inflammatory effects, some studies have explored the antiviral potential of related compounds. For instance, chlorophenyl derivatives have shown promising activity against SARS-CoV-2 main protease, with IC50 values indicating effective inhibition at concentrations lower than those required for cytotoxicity .
Table 2: Antiviral Activity Against SARS-CoV-2 Main Protease
| Compound | IC50 (μM) | Cytotoxicity (μM) |
|---|---|---|
| 6i | 5.08 | >30 |
| 6q | 3.16 | >30 |
| GC-376 | 12.85 | - |
Mechanistic Insights
The biological activities of this compound derivatives can be attributed to their interactions with specific biological targets. For example, molecular docking studies have suggested that these compounds may bind effectively to cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in inflammation . Similarly, their antiviral action may be linked to the inhibition of viral proteases essential for viral replication .
Case Study: Anti-inflammatory Efficacy in Animal Models
In an experimental study involving rats, researchers administered varying doses of this compound derivatives to evaluate their anti-inflammatory efficacy. Results indicated a dose-dependent response, with higher doses correlating with increased inhibition of edema formation.
Case Study: Antiviral Screening Against SARS-CoV-2
A series of chlorophenyl derivatives were screened for their ability to inhibit SARS-CoV-2 replication in vitro. The most potent compounds were further evaluated for their selectivity and safety profiles in human cell lines, revealing promising candidates for future therapeutic development.
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl (2-amino-6-chlorophenyl)carbamate with Analogues
Physicochemical Properties (Inferred)
- Solubility : The chloro-substituted carbamate likely has lower aqueous solubility compared to the methoxy variant due to reduced polarity. The pyridine analogue may exhibit moderate solubility in THF or DMF .
- Stability: Boc-protected compounds generally exhibit enhanced stability under basic conditions.
This compound
- Synthetic Utility : Used in the preparation of kinase inhibitors and antiviral agents, leveraging its chloro group for Suzuki-Miyaura couplings .
- Patent Relevance : Similar Boc-protected intermediates are featured in European patents for anticancer and antimicrobial compounds, underscoring its versatility .
Analogues in Drug Discovery
- Methoxy Derivative : Applied in synthesizing serotonin receptor modulators, where the methoxy group enhances π-stacking interactions .
- Pyridine Derivative : Key intermediate in the synthesis of JAK2 inhibitors, utilizing Pd-mediated amination steps .
- Cyclohexyl Derivative : Employed in macrocyclic drug candidates targeting protein-protein interactions, exploiting its conformational rigidity .
Preparation Methods
Carbamate synthesis, particularly the introduction of the Boc protecting group, is a well-established process in organic synthesis. The Boc group is commonly introduced to protect amines during multi-step syntheses due to its stability under neutral and basic conditions and easy removal under acidic conditions.
Typical reagents for Boc protection include di-tert-butyl dicarbonate (Boc2O) and tert-butyl chloroformate, often in the presence of a base such as sodium carbonate or potassium carbonate to neutralize generated acids.
Common Preparation Method for tert-Butyl (2-amino-6-chlorophenyl)carbamate
The most straightforward and widely used method to prepare this compound involves the reaction of 2-amino-6-chlorophenylamine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
$$
\text{2-amino-6-chlorophenylamine} + \text{di-tert-butyl dicarbonate} \xrightarrow[\text{base}]{\text{solvent, RT}} \text{this compound}
$$
- Solvent: Ethanol, tetrahydrofuran (THF), or acetonitrile
- Base: Potassium carbonate or sodium carbonate
- Temperature: Room temperature to reflux
- Reaction time: 1 to 2 hours
This method is efficient, giving high yields of the protected carbamate derivative.
Detailed Procedure and Reaction Parameters
Based on analogous carbamate syntheses reported in the literature, including tert-butyl carbamates of related aromatic amines, the following detailed procedure is recommended:
| Step | Reagent/Condition | Details |
|---|---|---|
| 1 | Starting amine | 2-amino-6-chlorophenylamine (1 equiv) |
| 2 | Boc reagent | Di-tert-butyl dicarbonate (1.1 equiv) |
| 3 | Base | Potassium carbonate or sodium carbonate (1.1 equiv) |
| 4 | Solvent | Ethanol, THF, or acetonitrile |
| 5 | Temperature | Room temperature to reflux (25–65 °C) |
| 6 | Reaction time | 1 to 2 hours |
| 7 | Workup | Dilution with water, extraction with ethyl acetate, washing, drying, and concentration |
| 8 | Purification | Flash column chromatography on silica gel |
Mechanistic Insights and Optimization Notes
- The base deprotonates the amine, increasing its nucleophilicity toward the electrophilic Boc2O reagent.
- The reaction proceeds via nucleophilic attack of the amine on the Boc2O carbonyl carbon, releasing tert-butanol and forming the carbamate.
- Potassium carbonate is preferred for its mild basicity and ease of removal.
- Reaction monitoring by thin-layer chromatography (TLC) or React IR spectroscopy can ensure completion.
- The reaction mixture should be clear before proceeding to workup to avoid impurities.
Alternative and Advanced Methods
Recent literature describes alternative methods for carbamate synthesis that may be applicable or adaptable for this compound:
These methods offer alternatives for carbamate synthesis, especially when mild or green chemistry conditions are desired.
Data Table: Comparative Analysis of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Boc protection with Boc2O | 2-amino-6-chlorophenylamine + Boc2O + K2CO3, EtOH, RT–reflux | Simple, high yield, widely used | Requires base, organic solvents | 85–95 |
| Three-component coupling with CO2 | Primary amine + CO2 + alkyl halide, Cs2CO3, TBAI, DMF | Avoids isolation of intermediates | Requires specialized reagents | Moderate to high |
| Curtius rearrangement | Aromatic acid + Boc2O + NaN3, heat, Zn(II) catalyst | Useful for complex substrates | Higher temperature, azide handling | Variable |
| BCMP reagent method | BCMP + amine, EtOH or water, reflux | Green, chemoselective, Boc carrier recyclable | Requires BCMP synthesis | 90+ |
Research Findings and Practical Recommendations
- The direct Boc protection method remains the most practical and scalable for this compound synthesis.
- Reaction monitoring by IR or TLC is recommended to optimize reaction time and avoid side products.
- Purification by silica gel chromatography ensures high purity.
- Alternative methods such as the BCMP reagent approach provide greener options with excellent chemoselectivity and reagent recyclability.
- Handling of azides and Curtius rearrangement conditions requires caution due to potential hazards.
Q & A
Q. What are the standard synthetic routes for tert-Butyl (2-amino-6-chlorophenyl)carbamate, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via carbamate formation using Boc₂O (tert-butyl dicarbonate) under inert atmospheres. For example, in , the amino group of 2-amino-6-chlorophenyl derivatives is protected by Boc₂O in dichloromethane (DCM) at −78°C, followed by pH adjustments to isolate intermediates . Key factors include temperature control to minimize side reactions and stoichiometric ratios of reagents. Column chromatography (e.g., silica gel) is commonly used for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on mass spectrometry (MS) for molecular weight confirmation (e.g., ESI+ m/z values in ) and NMR spectroscopy (¹H/¹³C) to verify substituent positions and Boc-group incorporation . X-ray crystallography (using programs like SHELXL) may resolve ambiguities in stereochemistry or bond lengths .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While the compound is not classified as hazardous (), standard precautions include:
- Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
- Storage at room temperature in airtight containers, away from strong acids/bases to prevent decomposition .
- Spill management with inert absorbents and avoidance of aqueous release .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound versus its structural analogs (e.g., pyridine or indazole derivatives)?
Substituent electronic effects influence reaction pathways. For instance, electron-withdrawing groups (e.g., Cl in 2-amino-6-chlorophenyl) enhance electrophilic substitution rates during Boc protection compared to electron-rich analogs like pyridines (). Steric hindrance from the tert-butyl group may also slow coupling reactions, necessitating catalysts like Pd(PPh₃)₂Cl₂ or CuI in Sonogashira-type reactions ( ).
Q. What strategies address low yields or side products during large-scale synthesis?
Common issues include Boc-deprotection under acidic conditions or dimerization. Solutions involve:
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or MS data (e.g., shifts due to solvent polarity) require cross-validation with multiple techniques. For example, and report distinct MS peaks (m/z 469 vs. 512) for intermediates, highlighting the need for rigorous purity checks (HPLC, TLC) . Collaborative data sharing via platforms like PubChem ensures consistency .
Q. What are the implications of the compound’s stability in biological assays, and how can degradation be mitigated?
The Boc group is hydrolytically labile in acidic/oxidative environments. For in vitro assays, buffers near neutral pH (7.4) are recommended. Stabilizers like cryoprotectants (DMSO) or enzyme inhibitors (e.g., EDTA) may preserve integrity during enzymatic studies .
Methodological and Analytical Considerations
Q. Which advanced purification techniques improve enantiomeric purity for chiral derivatives?
Chiral HPLC or supercritical fluid chromatography (SFC) are preferred for resolving enantiomers ( ). For example, tert-butyl carbamates with cyclohexyl or cyclopentyl backbones require chiral stationary phases (e.g., amylose- or cellulose-based columns) .
Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?
Density Functional Theory (DFT) models optimize reaction pathways (e.g., transition states in Boc protection). Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., kinases in ), guiding structural modifications for enhanced affinity .
Q. What are the challenges in scaling up synthetic routes while maintaining green chemistry principles?
Solvent selection (e.g., replacing DMAc with cyclopentyl methyl ether) and catalyst recovery (e.g., Pd from ) reduce environmental impact. Flow chemistry systems improve heat/mass transfer efficiency for Boc-protection steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
